3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-12-1-2-13-14(9-12)23-10-22-13)18-11-3-6-20(7-4-11)16-17-5-8-24-16/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAWVARQGDXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Urea Formation: The final step involves the reaction of the amine group on the piperidine ring with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo various substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. For example, it might be studied for its activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
BE45727: 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea
- Structural Differences :
- The target compound replaces BE45727’s triazolone-cyclopropyl-phenyl side chain with a thiazol-piperidine group.
- Both retain the urea linker and benzodioxol moiety, suggesting shared hydrogen-bonding capabilities.
- Conversely, the thiazol-piperidine in the target compound could improve blood-brain barrier penetration due to increased lipophilicity .
- Molecular Weight :
- BE45727: 407.42 g/mol vs. target compound (estimated ~385–400 g/mol). Lower molecular weight in the target may improve solubility and bioavailability.
BE45756: 2-(4-Fluorophenoxy)-N-{3-Methyl-1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-yl}acetamide
- Structural Differences: BE45756 uses an acetamide linker instead of urea and incorporates a thiophene-thiazol-pyrazole system. The fluorophenoxy group introduces electronegativity, contrasting with the benzodioxol’s electron-rich aromatic system.
- However, the thiophene-thiazol combination could enhance aromatic interactions in hydrophobic binding pockets .
1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine ()
- Structural Differences :
- This compound lacks the urea and thiazol-piperidine groups, instead featuring a primary amine with a methylbutyl chain.
Tabulated Comparison of Key Features
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a benzodioxole moiety and a thiazole-piperidine framework. Its molecular formula is , and it can be represented by the following structural formula:
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzodioxole Derivative | E. coli | 0.5 |
| Thiazole Derivative | S. aureus | 2 |
| Combined Derivative | P. aeruginosa | 4 |
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways such as the MAPK/ERK pathway. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications to the benzodioxole and thiazole rings significantly influence biological activity. For example:
- Substituents on the benzodioxole ring enhance lipophilicity, which may improve cellular uptake.
- Variations in the thiazole moiety can affect binding affinity to target proteins involved in cell signaling.
Case Study 1: Antimicrobial Screening
In a recent study, a series of thiazole-based urea derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results showed that compounds with both benzodioxole and thiazole functionalities exhibited enhanced activity compared to their individual counterparts .
Case Study 2: Antitumor Evaluation
A comprehensive evaluation of various derivatives of the compound was conducted using MCF-7 breast cancer cells. Results indicated that modifications in the piperidine structure led to increased cytotoxicity, suggesting that the presence of specific substituents plays a crucial role in enhancing antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
